molecular formula C20H24N4O3 B2692733 5-methyl-3-oxo-2-phenyl-N-[3-(propan-2-yloxy)propyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 923184-53-6

5-methyl-3-oxo-2-phenyl-N-[3-(propan-2-yloxy)propyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No.: B2692733
CAS No.: 923184-53-6
M. Wt: 368.437
InChI Key: PLBZEZSHTKVNTJ-UHFFFAOYSA-N
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Description

5-methyl-3-oxo-2-phenyl-N-[3-(propan-2-yloxy)propyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a complex organic compound that belongs to the class of pyrazolo[4,3-c]pyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a pyrazolo[4,3-c]pyridine core, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-3-oxo-2-phenyl-N-[3-(propan-2-yloxy)propyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazolo[4,3-c]pyridine core: This can be achieved through the cyclization of appropriate precursors, such as hydrazine derivatives and β-ketoesters, under acidic or basic conditions.

    Introduction of the phenyl group: This step involves the use of phenylating agents, such as phenylboronic acid, in the presence of a palladium catalyst.

    Attachment of the propan-2-yloxypropyl group: This can be done through nucleophilic substitution reactions using appropriate alkyl halides.

    Formation of the carboxamide group: This step involves the reaction of the intermediate with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions such as temperature, pressure, and solvent choice.

Chemical Reactions Analysis

Types of Reactions

5-methyl-3-oxo-2-phenyl-N-[3-(propan-2-yloxy)propyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base or acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

5-methyl-3-oxo-2-phenyl-N-[3-(propan-2-yloxy)propyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting various diseases.

    Biological Studies: Investigation of its biological activities, such as anti-inflammatory, anticancer, and antimicrobial properties.

    Chemical Biology: Use as a probe to study biological pathways and molecular targets.

    Industrial Applications: Potential use in the synthesis of other complex organic molecules and materials.

Mechanism of Action

The mechanism of action of 5-methyl-3-oxo-2-phenyl-N-[3-(propan-2-yloxy)propyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Modulation: Interacting with receptors and modulating their signaling pathways.

    DNA Intercalation: Intercalating into DNA and affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-b]pyridine derivatives: These compounds share a similar core structure but differ in the position of nitrogen atoms and substituents.

    Indole derivatives: These compounds have a similar aromatic ring system and exhibit diverse biological activities.

    Quinoline derivatives: These compounds have a similar bicyclic structure and are known for their medicinal properties.

Uniqueness

5-methyl-3-oxo-2-phenyl-N-[3-(propan-2-yloxy)propyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is unique due to its specific substitution pattern and the presence of multiple functional groups, which contribute to its diverse chemical reactivity and biological activities.

Properties

IUPAC Name

5-methyl-3-oxo-2-phenyl-N-(3-propan-2-yloxypropyl)pyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O3/c1-14(2)27-11-7-10-21-19(25)16-12-23(3)13-17-18(16)22-24(20(17)26)15-8-5-4-6-9-15/h4-6,8-9,12-14H,7,10-11H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLBZEZSHTKVNTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCNC(=O)C1=CN(C=C2C1=NN(C2=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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